molecular formula C22H23ClN4O4S2 B2482891 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1215781-59-1

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2482891
CAS RN: 1215781-59-1
M. Wt: 507.02
InChI Key: PZCGHYPWKLCKPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride involves multiple steps, including reductive cyclization, etherification, and other key reactions. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using a 'one-pot' method involving reductive cyclization, demonstrating the complexity and meticulous approach required in synthesizing such compounds (Bhaskar et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the configuration and conformation of synthesized compounds. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was elucidated using X-ray crystallography, highlighting the importance of structural analysis in understanding compound behavior (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds often lead to the formation of structurally diverse libraries, showcasing their reactivity and potential for generating novel molecules. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used in alkylation and ring closure reactions to generate a structurally diverse library, illustrating the compound's versatility in chemical synthesis (Roman, 2013).

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Derivatives : Research in the field has focused on the synthesis of novel compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showcasing methodologies that could be applicable to synthesizing and modifying compounds similar to the chemical . These compounds have been evaluated for their anti-inflammatory and analgesic activities, suggesting a focus on developing therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial and Anticancer Evaluation : Another study highlighted the synthesis of thiazolidinone derivatives evaluated for their antimicrobial and anticancer potentials. This indicates the importance of structural modification in enhancing the biological activity of chemical compounds (Deep et al., 2016).

Experimental Applications

  • Generation of Structurally Diverse Libraries : The use of dimethylamino-propyl and related moieties in generating structurally diverse compound libraries through alkylation and ring closure reactions has been documented. This approach is significant for drug discovery and the development of new materials (Roman, 2013).

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel, showing the versatility of such compounds in industrial applications beyond pharmaceuticals (Hu et al., 2016).

  • Polymer Synthesis and Applications : Innovative applications in polymer science have also been explored, such as the synthesis of light-switchable polymers from cationic to zwitterionic forms, demonstrating the potential of these compounds in creating responsive materials (Sobolčiak et al., 2013).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2.ClH/c1-24(2)10-5-11-25(22-23-20-16(30-3)6-4-7-18(20)32-22)21(27)19-13-14-12-15(26(28)29)8-9-17(14)31-19;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCGHYPWKLCKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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